1-(Piperidin-1-yl)prop-2-en-1-one

Description

The exact mass of the compound 1-(Piperidin-1-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511363. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

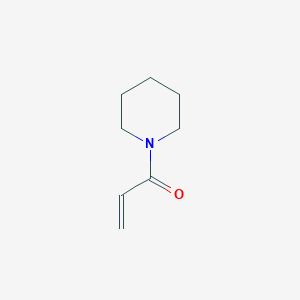

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESPXSHDJQUNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26835-47-2 | |

| Record name | 2-Propen-1-one, 1-(1-piperidinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26835-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20325560 | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10043-37-5 | |

| Record name | 1-(1-Piperidinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10043-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperidin-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(Piperidin-1-yl)prop-2-en-1-one

Functional Class: Covalent Warhead & Functional Monomer CAS Registry Number: 4127-58-4 Synonyms: N-Acryloylpiperidine; 1-Acryloylpiperidine; API; AcrPip[1]

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (N-acryloylpiperidine) serves as a critical electrophilic scaffold in two distinct high-value sectors: Targeted Covalent Inhibitor (TCI) discovery and stimuli-responsive polymer synthesis .[1]

In drug discovery, it functions as a "tuned" Michael acceptor. Unlike highly reactive primary acrylamides, the piperidine ring exerts steric influence and alters the electronic density of the vinyl group, providing a balanced reactivity profile suitable for targeting non-catalytic cysteine residues without excessive off-target toxicity.

In material science, it acts as a hydrophobic monomer capable of forming hydrogen-bond-accepting polymers.[1] It is frequently copolymerized to modulate the Lower Critical Solution Temperature (LCST) of thermoresponsive hydrogels or to create amphiphilic block copolymers via Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.[1]

Physicochemical Profile

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 153.22 g/mol | |

| Physical State | Liquid | Colorless to pale yellow; pungent odor.[1][2] |

| Boiling Point | ~222 °C | at 760 mmHg. |

| Melting Point | -48 °C | Remains liquid at standard laboratory temps.[1] |

| Density | 0.98 - 1.02 g/cm³ | Denser than unsubstituted acrylamides.[1] |

| Solubility | DCM, DMF, DMSO, Ethanol | Miscible with most polar organic solvents. |

| Partition Coeff. (LogP) | ~1.2 | Moderate lipophilicity; membrane permeable. |

Synthetic Protocol: Acryloylation of Piperidine

Objective: Synthesize high-purity 1-(piperidin-1-yl)prop-2-en-1-one via nucleophilic acyl substitution.[1]

Reaction Mechanism

The synthesis proceeds via a Schotten-Baumann-type reaction where the nucleophilic nitrogen of piperidine attacks the carbonyl carbon of acryloyl chloride. A base scavenger (Triethylamine) is required to neutralize the generated HCl and drive the equilibrium.

Step-by-Step Methodology

Reagents:

-

Piperidine (1.0 eq)

-

Acryloyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add Piperidine (10 mmol) and TEA (12 mmol) to DCM (50 mL). Cool the solution to 0 °C using an ice bath. Rationale: Low temperature prevents polymerization of the acryloyl chloride. -

Addition: Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes. Maintain internal temperature < 5 °C.

-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours.

-

Workup (Self-Validating Step):

-

Filter off the solid TEA·HCl precipitate.

-

Wash the filtrate with 1M HCl (to remove unreacted piperidine), then sat.

(to remove acrylic acid), and finally Brine. -

Dry organic layer over

.

-

-

Purification: Concentrate in vacuo. If purity <95% by TLC, purify via flash column chromatography (Silica gel; Hexane:EtOAc 7:3).

Structural Validation

-

TLC:

(Hexane:EtOAc 1:1). Stains active under UV and -

1H NMR (CDCl3, 400 MHz):

- 6.58 (dd, 1H, Vinyl), 6.24 (dd, 1H, Vinyl), 5.65 (dd, 1H, Vinyl).

-

3.55 (br s, 4H,

-

1.50–1.70 (m, 6H, Piperidine ring

Figure 1: Synthetic workflow for the generation of N-acryloylpiperidine.

Covalent Warhead Mechanics (Drug Discovery)

In Medicinal Chemistry, N-acryloylpiperidine is a "Warhead of Choice" for targeting solvent-exposed cysteine residues on kinases (e.g., BTK, EGFR) and KRAS G12C.

Mechanism: The Michael Addition

The acrylamide moiety acts as a Michael acceptor. The

Key Insight - Insensitivity to Nucleophilicity:

Recent kinetic studies indicate that the reaction of N-acryloylpiperidine with thiols is relatively insensitive to the

Reactivity Tuning

-

Steric Hindrance: The piperidine ring is bulky compared to a dimethylamine group. This steric bulk can be exploited to generate selectivity—preventing the warhead from accessing buried cysteines that smaller acrylamides might label indiscriminately.

-

Metabolic Stability: Tertiary acrylamides like N-acryloylpiperidine are generally more resistant to systemic hydrolysis than esters or thioesters, prolonging plasma half-life.[1]

Figure 2: Mechanism of Cysteine Ligation via Michael Addition.[1]

Applications in Polymer Science

N-acryloylpiperidine is a versatile monomer for Reversible Deactivation Radical Polymerization (RDRP) , specifically RAFT.

Thermoresponsive Modulation

While Poly(N-isopropylacrylamide) (PNIPAM) is the gold standard for thermoresponsive polymers (LCST ~32°C), it often lacks hydrophobicity for encapsulating non-polar drugs.

-

Role of API: Copolymerizing N-acryloylpiperidine (hydrophobic) with hydrophilic monomers lowers the LCST of the resulting polymer.

-

Block Copolymers: P4VP-b-PAPI (Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine)) creates amphiphilic micelles where the PAPI block forms a robust hydrophobic core for drug loading.[1]

Polymerization Protocol (RAFT)

Reagents:

Conditions: Degas via freeze-pump-thaw (3 cycles). React at 70°C for 12–24 hours. Precipitate in cold diethyl ether.

Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Code | Description | Handling Protocol |

| H314 | Causes severe skin burns and eye damage.[1][5][6][7] | Wear butyl rubber gloves and face shield. |

| H311 | Toxic in contact with skin.[7][8] | Avoid all direct contact; use in a fume hood. |

| H226 | Flammable liquid and vapor.[5][6][8] | Store away from heat/sparks. Ground containers. |

First Aid:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse cautiously with water for >15 minutes.[8] Remove contact lenses.

References

-

PubChem. (2025).[5][6] 1-(Piperidin-1-yl)prop-2-en-1-one Compound Summary. National Library of Medicine. [Link]

-

Keeley, A., et al. (2019).[9] Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 10, 263–267.[9] [Link]

-

Flanagan, M. E., et al. (2023). A mechanistic study of thiol addition to N-acryloylpiperidine. Journal of Organic Chemistry. [Link]

-

Glatzel, S., et al. (2010).[10] Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Polymer Chemistry, 1, 62-69. [Link]

-

European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: 1-(prop-2-en-1-yl)piperidine. [Link][1][6]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. A mechanistic study of thiol addition to N-acryloylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomaterials.org [biomaterials.org]

"1-(Piperidin-1-yl)prop-2-en-1-one" chemical structure and IUPAC name

1-(Piperidin-1-yl)prop-2-en-1-one: The -Acryloylpiperidine Warhead[1][2]

Structural Analysis & Nomenclature

The molecule is an amide formed from acrylic acid and piperidine. Its reactivity is defined by the conjugation between the carbonyl group and the alkene, creating an electrophilic site at the

| Property | Data |

| IUPAC Name | 1-(Piperidin-1-yl)prop-2-en-1-one |

| Common Synonyms | |

| CAS Registry Number | 10043-37-5 |

| Molecular Formula | |

| Molecular Weight | 139.19 g/mol |

| SMILES | C=CC(=O)N1CCCCC1 |

| Warhead Class | Michael Acceptor (Acrylamide) |

Structural Visualization

The following diagram illustrates the connectivity and the electrophilic center responsible for covalent bonding.

Figure 1: Structural decomposition highlighting the electrophilic warhead and the piperidine scaffold.[1]

Synthesis Protocol

The synthesis of 1-(piperidin-1-yl)prop-2-en-1-one is typically achieved via a Schotten-Baumann reaction or nucleophilic acyl substitution using acryloyl chloride.[1]

Reagents & Equipment

-

Precursors: Piperidine (1.0 equiv), Acryloyl Chloride (1.1 equiv).

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2–1.5 equiv) to scavenge HCl.[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with Piperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere (

or Ar). -

Addition: Add Acryloyl Chloride (11 mmol) dropwise over 15–20 minutes. Note: The reaction is exothermic; control addition rate to prevent polymerization.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of piperidine via TLC (SiO

, EtOAc/Hexanes) or LC-MS.[1] -

Workup: Quench with saturated aqueous NaHCO

. Extract the aqueous layer with DCM ( -

Purification: Wash combined organics with brine, dry over anhydrous Na

SO

Figure 2: Workflow for the synthesis of N-acryloylpiperidine via acyl substitution.[1]

Mechanism of Action: The Covalent Warhead

In drug discovery, this molecule serves as a model for "warheads" designed to covalently modify non-catalytic cysteine residues in kinases (e.g., BTK, EGFR).[1]

The Michael Addition

The reaction follows a specific pathway where a thiolate anion (from a cysteine residue, often assisted by a proximal basic residue) attacks the

-

Step 1 (Nucleophilic Attack): The thiolate (

) attacks the -

Step 2 (Protonation): The enolate collapses, abstracting a proton to form the stable thioether adduct.

Reactivity Tuning: The piperidine ring is electron-donating relative to the carbonyl.[1] This slightly reduces the electrophilicity of the

Figure 3: Mechanism of thiol-Michael addition to the acrylamide warhead.[1]

Analytical Characterization

To validate the synthesis and purity of 1-(piperidin-1-yl)prop-2-en-1-one, the following spectral data are expected:

| Method | Expected Signals / Characteristics |

| Alkene region: | |

| Carbonyl: ~165 ppm.[1] Alkene: ~127 ppm, ~128 ppm.[1] Piperidine: ~43 ppm (N-CH | |

| IR Spectroscopy | Amide C=O stretch: Strong band at ~1640–1650 cm |

| Mass Spectrometry | ESI+: [M+H] |

Applications in Drug Discovery

This specific acrylamide derivative is often used in Fragment-Based Drug Discovery (FBDD) .[1]

-

Cysteine Profiling: It serves as a probe to determine the reactivity of accessible cysteines on a protein surface.

-

Kinase Inhibition: The motif is analogous to the warheads found in drugs like Ibrutinib (though Ibrutinib uses a different scaffold, the acrylamide mechanics are identical). The piperidine version is used to explore Structure-Activity Relationships (SAR) where a more hydrophobic or bulky linker is required than a simple dimethylamine.

References

Sources

- 1. Safrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Prop-2-en-1-yl)piperidin-2-one | C8H13NO | CID 13088197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Minoxidil - Wikipedia [en.wikipedia.org]

- 5. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-(Piperidin-1-yl)prop-2-en-1-one" mechanism of action

This guide serves as an advanced technical resource for researchers investigating 1-(Piperidin-1-yl)prop-2-en-1-one (commonly known as N-Acryloylpiperidine or 1-AP ). It details the compound's role as a benchmark electrophile in Covalent Fragment-Based Drug Discovery (FBDD), its precise chemical mechanism of cysteine modification, and validated protocols for assessing its reactivity.

Archetypal Warhead for Covalent Inhibition

1-(Piperidin-1-yl)prop-2-en-1-one acts as a quintessential Michael acceptor . In the context of drug development, it functions as a "warhead"—a reactive functional group designed to form a permanent covalent bond with a nucleophilic residue (typically cysteine) on a target protein.[1][2]

Unlike reversible inhibitors that rely solely on equilibrium binding (

Chemical Mechanism: The Michael Addition[1][3]

The core mechanism is a 1,4-conjugate addition of a thiolate anion to the

Mechanistic Pathway

-

Thiol Deprotonation : The target cysteine thiol (

) must first be deprotonated to the thiolate anion ( -

Nucleophilic Attack : The thiolate attacks the electrophilic

-carbon of the acryloyl group. -

Enolate Formation : The

-electrons shift to form a resonance-stabilized enolate intermediate. -

Proton Transfer : The

-carbon is protonated (usually from solvent or a neighboring residue), yielding the final saturated amide adduct.

Key Kinetic Insight : Recent mechanistic studies (e.g., Org. Biomol. Chem., 2023) suggest the transition state resembles the microscopic reverse of an E1cb elimination, with the reaction rate being relatively insensitive to the pKa of the attacking thiol, implying an early transition state.

Biological Application: Covalent Fragment Screening

In drug discovery, 1-(Piperidin-1-yl)prop-2-en-1-one is rarely a drug itself but serves as a fragment hit or probe . It is used to assess the "ligandability" of cysteines in a proteome.

The Two-Step Inhibition Model

For a targeted covalent inhibitor incorporating this warhead, the reaction follows the two-step mechanism:

-

Reversible Binding (

) : The piperidine ring and any attached scaffolds provide non-covalent affinity (van der Waals, H-bonds) to position the molecule in the binding pocket. -

Inactivation (

) : Once positioned, the acrylamide warhead reacts with the proximal cysteine.

Selectivity Filter : The acrylamide group is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (cysteine thiols) over "hard" nucleophiles (lysine amines) or water, ensuring stability in plasma and reducing off-target toxicity.

Experimental Protocols

To validate the mechanism and reactivity of 1-(Piperidin-1-yl)prop-2-en-1-one, the following protocols are standard in high-integrity chemical biology labs.

Protocol A: Glutathione (GSH) Reactivity Assay (NMR Method)

Purpose: To determine the intrinsic chemical reactivity (

Reagents:

-

Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM stock in DMSO-d6).

-

Nucleophile: L-Glutathione reduced (GSH) (20 mM stock in D2O).

-

Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

-

Preparation : In an NMR tube, mix the compound (final conc. 1 mM) and GSH (final conc. 10 mM, pseudo-first-order excess) in phosphate-buffered D2O (pH 7.4).

-

Acquisition : Immediately acquire quantitative

H-NMR spectra at defined intervals (e.g., every 5 minutes for 2 hours). -

Analysis : Monitor the disappearance of the vinyl proton signals (

6.0–6.8 ppm) and the appearance of alkyl adduct signals. -

Calculation : Plot

vs. time. The slope is

Protocol B: Intact Protein Mass Spectrometry

Purpose: To confirm covalent labeling of a target protein.

Workflow:

-

Incubation : Incubate purified target protein (e.g., BTK kinase domain, 5 µM) with the compound (50 µM) in buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 60 minutes at room temperature.

-

Quenching : Add 0.1% Formic Acid to stop the reaction.

-

LC-MS Analysis : Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

-

Deconvolution : Deconvolute the raw charge envelope to neutral mass.

-

Validation : Look for a mass shift of +139.19 Da (Molecular weight of the compound) relative to the Apo-protein. Note: Since it is an addition reaction, there is no leaving group loss.

Comparative Reactivity Data

The following table contextualizes the reactivity of the N-acryloylpiperidine warhead against other common electrophiles used in drug design.

| Warhead Class | Structure | Reactivity ( | Selectivity (Cys vs Lys) | Application |

| N-Acryloylpiperidine | Acrylamide | Moderate (Hours) | High | Kinase Inhibitors (e.g., Ibrutinib) |

| Chloroacetamide | High (Minutes) | Low | Promiscuous Probes | |

| Vinyl Sulfone | Sulfone alkene | Moderate-High | High | Protease Inhibitors |

| Propynamide | Alkyne amide | Low (Days) | Very High | "Tailored" Probes |

Strategic Visualization: Discovery Workflow

The following diagram illustrates how this molecule fits into the Covalent Fragment-Based Drug Discovery (FBDD) pipeline.

References

-

A mechanistic study of thiol addition to N-acryloylpiperidine Source: Organic & Biomolecular Chemistry, 2023 [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols Source: Journal of Medicinal Chemistry, 2017 [Link][3]

-

Targeted Covalent Inhibitors: Principles and Practice Source: Annual Reports in Medicinal Chemistry, 2011 [Link]

-

The resurgence of covalent drugs Source: Nature Reviews Drug Discovery, 2011 [Link]

Sources

Technical Guide: 1-(Piperidin-1-yl)prop-2-en-1-one as a Covalent Scout in Drug Discovery

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (also known as N-acryloylpiperidine) represents a fundamental pharmacophore in the field of Targeted Covalent Inhibitors (TCIs). Unlike reversible drugs that rely solely on equilibrium binding, this molecule functions as a covalent fragment —a chemical probe designed to irreversibly modify nucleophilic residues (primarily cysteines) on target proteins.[1]

This guide details the utility of 1-(Piperidin-1-yl)prop-2-en-1-one not as a standalone monotherapy, but as a critical ligandability scout . It is used in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) to identify "druggable" cysteines in kinases, GTPases, and viral proteases. Its structure serves as the reactive "warhead" archetype found in blockbuster drugs like Ibrutinib and Sotorasib.

Part 1: Chemical Biology & Mechanism of Action

The Warhead: -Unsaturated Carbonyl

The therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one lies in its acrylamide moiety.[2] This functional group acts as a Michael acceptor , an electrophile that reacts specifically with nucleophiles.

-

Selectivity: While lysine (amine) and serine (hydroxyl) residues are nucleophilic, the acrylamide warhead is highly selective for the thiol (-SH) group of cysteine residues due to the "soft" nature of the sulfur nucleophile and the "soft" electrophilicity of the

-carbon. -

Reactivity Tuning: The piperidine ring creates steric bulk and electronic modulation, preventing hyper-reactivity (which causes toxicity) while maintaining sufficient reactivity to modify solvent-exposed or active-site cysteines.

The Reaction Mechanism (Michael Addition)

The covalent bond formation is irreversible under physiological conditions, leading to non-equilibrium inhibition. This grants the molecule infinite residence time on the target, meaning efficacy is driven by the rate of inactivation (

Figure 1: Mechanism of Michael addition between the acryloylpiperidine probe and a target cysteine residue.

Part 2: Validated & Potential Therapeutic Targets

This molecule is used to screen for targets where a cysteine is located within a binding pocket. Below are the primary targets validated using this acrylamide-piperidine pharmacophore.

Bruton’s Tyrosine Kinase (BTK)[3]

-

Target Context: B-cell malignancies (CLL, MCL).

-

Mechanism: BTK contains a non-catalytic cysteine (Cys481 ) in the ATP-binding pocket.

-

Relevance: The 1-(piperidin-1-yl)prop-2-en-1-one motif is structurally homologous to the warhead of Ibrutinib . In fragment screening, the acryloylpiperidine binds to the hinge region, positioning the double bond for attack by Cys481.

-

Therapeutic Outcome: Inhibition of B-cell receptor signaling.

KRAS G12C (GTPase)

-

Target Context: Non-Small Cell Lung Cancer (NSCLC).

-

Mechanism: The G12C mutation introduces a cysteine into the switch-II pocket of KRAS, a protein previously considered "undruggable."

-

Relevance: Covalent fragments based on acryloylpiperidines were among the first to demonstrate that this cysteine could be trapped. This led to the development of Sotorasib , which utilizes a similar acrylamide warhead to lock KRAS in its inactive GDP-bound state.

SARS-CoV-2 Main Protease (Mpro)

-

Target Context: Antiviral therapeutics.[3]

-

Mechanism: Mpro relies on a catalytic dyad involving Cys145 .

-

Relevance: Crystallographic fragment screening (e.g., at Diamond Light Source) identified N-acryloylpiperidine derivatives as hits that covalently modify Cys145, blocking viral replication.

Emerging Targets: E3 Ligases & Deubiquitinases

-

Targets: OTUB2, NUDT7.

-

Utility: These enzymes have reactive cysteines critical for ubiquitin signaling. 1-(Piperidin-1-yl)prop-2-en-1-one derivatives are used to synthesize "recruiters" for PROTACs (Proteolysis Targeting Chimeras) or to inhibit deubiquitinases to stabilize tumor suppressors.

Data Summary: Target Reactivity Profile

| Target Protein | Reactive Residue | PDB ID (Example) | Therapeutic Indication |

| BTK | Cys481 | 3GEN | Lymphoma / Leukemia |

| KRAS | Cys12 (Mutant) | 6OIM | Lung / Colorectal Cancer |

| EGFR | Cys797 | 5D41 | NSCLC (T790M resistant) |

| SARS-CoV-2 Mpro | Cys145 | 5R82 | COVID-19 |

| FAAH | Cys269 | 3K83 | Pain / Inflammation |

Part 3: Target Identification Strategy (ABPP Protocol)

To determine if 1-(Piperidin-1-yl)prop-2-en-1-one can target a specific protein in your disease model, use IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling). This protocol maps the "ligandability" of cysteines proteome-wide.

Experimental Workflow

This protocol uses an alkyne-tagged analog of 1-(piperidin-1-yl)prop-2-en-1-one to allow for enrichment and mass spectrometry analysis.

Figure 2: IsoTOP-ABPP workflow for identifying targets of acryloylpiperidine probes.

Detailed Protocol Steps

Step 1: Competitive Labeling (Target Validation)

-

Preparation: Prepare cell lysates (e.g., HEK293T or cancer lines) at 1 mg/mL protein concentration in PBS.

-

Competition: Treat one sample with pure 1-(piperidin-1-yl)prop-2-en-1-one (20 µM) and a control sample with DMSO for 1 hour.

-

Probe Labeling: Chase both samples with a generic broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne) at 100 µM for 1 hour.

-

Logic: If your molecule binds a target, it will block the IA-alkyne from binding. This "loss of signal" indicates target engagement.

-

Step 2: Click Chemistry

-

Add the "Click Cocktail" to the lysate:

- Biotin-Azide (with TEV protease cleavage site).

- TCEP (Reducing agent).

- TBTA (Ligand).

-

CuSO

-

Incubate for 1 hour at room temperature.

Step 3: Enrichment and Digestion

-

Precipitate proteins (methanol/chloroform) to remove excess reagents.

-

Resuspend and incubate with Streptavidin-agarose beads.

-

Wash beads stringently (SDS, Urea) to remove non-covalent binders.

-

Digest with Trypsin overnight.

Step 4: Data Analysis

-

Analyze peptides via LC-MS/MS.[1]

-

Quantification: Targets of 1-(piperidin-1-yl)prop-2-en-1-one will show significantly lower abundance in the competition sample compared to the DMSO control (Ratio < 0.5).

Part 4: Synthesis & Handling

Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

For researchers needing to synthesize fresh material for screening:

-

Reagents: Piperidine (1.0 eq), Acryloyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Cool piperidine and triethylamine in DCM to 0°C.

-

Add acryloyl chloride dropwise (exothermic reaction).

-

Stir for 2 hours at room temperature.

-

Wash with 1M HCl, then NaHCO

, then Brine. -

Dry over MgSO

and concentrate.

-

-

Yield: Typically >90% as a clear oil.

Safety Note

-

Toxicity: As a Michael acceptor, the compound is a skin irritant and potential sensitizer. Handle in a fume hood.

-

Stability: Acrylamides can polymerize. Store at -20°C.

References

-

Åkerfeldt, K. S., et al. (2011). "Covalent fragment screening: a new approach for the development of kinase inhibitors." Journal of Medicinal Chemistry.

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

-

Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society.

-

Douangamath, A., et al. (2020). "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications.

-

Ostrem, J. M., et al. (2013). "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature.

Sources

Discovery and Optimization of 1-(Piperidin-1-yl)prop-2-en-1-one Derivatives

This guide serves as a technical blueprint for the exploration, synthesis, and optimization of 1-(Piperidin-1-yl)prop-2-en-1-one (commonly referred to as

A Technical Guide to Covalent Warhead Design

Executive Summary

The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is the simplest representation of a piperidine-based acrylamide warhead. In drug discovery, this structure is rarely a standalone drug but rather the "reactive tip" of a larger pharmacophore. Its utility lies in its ability to form a covalent bond with nucleophilic cysteine residues via a Michael addition reaction.

This guide details the transition from this core fragment to high-affinity, selective inhibitors by manipulating three vectors:

-

Electrophilic Tuning: Modulating the reactivity of the alkene (

-unsaturated system). -

Scaffold Geometry: Altering the piperidine ring to optimize linker orientation and solubility.

-

Reversibility Engineering: Introducing electron-withdrawing groups (EWGs) to switch from irreversible to reversible covalent binding.

Part 1: Chemical Architecture & Mechanism of Action

The Warhead Motif

The core structure consists of a piperidine ring

-

Chemical Name: 1-(Piperidin-1-yl)prop-2-en-1-one

-

Common Name:

-Acryloylpiperidine[2][3] -

Role: Michael Acceptor (Electrophile)

-

Target: Thiolate anion (

) of Cysteine residues.

Mechanistic Pathway (Michael Addition)

The reaction follows a specific trajectory where the sulfur nucleophile attacks the

Key Insight: The reaction rate is governed by the LUMO energy of the alkene and the steric accessibility of the

Part 2: Synthetic Strategies for Analog Generation

To discover effective derivatives, researchers must generate a library of analogs. The synthesis is typically modular, allowing for independent variation of the amine (piperidine core) and the acid (acryloyl warhead).

Protocol A: Direct Acylation (Standard Irreversible Warheads)

This method is used to install the standard acrylamide or

Reagents:

-

Amine: Piperidine derivative (1.0 eq)

-

Acylating Agent: Acryloyl chloride (1.1 eq) or Acrylic acid + Coupling Agent (HATU/EDCI).

-

Base: DIPEA or Et

N (2.0 eq). -

Solvent: DCM or THF (

C to RT).

Step-by-Step Workflow:

-

Dissolve the piperidine derivative in anhydrous DCM under N

atmosphere. -

Add DIPEA and cool the solution to

C. -

Dropwise add acryloyl chloride (diluted in DCM) to control the exotherm. Note: Acryloyl chloride is a lachrymator; handle in a fume hood.

-

Stir at

C for 30 min, then warm to RT for 1-2 hours. -

Quench: Add sat. NaHCO

. Extract with DCM. -

Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes). Acrylamides can polymerize; avoid excessive heat during evaporation.

Protocol B: Knoevenagel Condensation (Reversible Cyano-Analogs)

For generating 2-cyanoacrylamides (reversible covalent inhibitors), a different approach is required using aldehydes and cyanoacetamides [2].

Reagents:

-

Aldehyde component (if modifying the "linker" side).

Part 3: Medicinal Chemistry & SAR Exploration

The "Goldilocks" principle applies to covalent warheads: reactivity must be high enough to modify the target but low enough to avoid off-target toxicity (e.g., glutathione depletion).

Reactivity Tuning Vectors

| Modification Site | Substituent | Effect on Reactivity | Mechanism | Application |

| Parent | -H | High | Unhindered Michael Acceptor | Standard TCI (e.g., Ibrutinib) |

| -CH | Low | Electronic stabilization + Steric | Tuning down "hot" warheads | |

| -CN (Cyano) | High (Reversible) | EWG increases acidity of | Reversible Covalent Inhibitors | |

| -F (Fluoro) | High | Inductive EWG | Metabolic stability | |

| -CH | Very Low | Steric hindrance at reaction site | High selectivity requirements | |

| -Dimethyl | Inert | Steric block | Negative control compounds |

Scaffold Engineering (The Piperidine Ring)

The piperidine ring acts as the vector that positions the warhead.

-

4-Substitution: Introducing groups at the 4-position (e.g., 4-amino, 4-phenoxy) directs the warhead toward the cysteine while the substituent engages the ATP-binding pocket.

-

Ring Contraction/Expansion: Switching to pyrrolidine (5-membered) or azepane (7-membered) alters the vector angle of the acrylamide, which is crucial for aligning with the specific cysteine geometry (e.g., Cys481 in BTK vs. Cys797 in EGFR).

Decision Logic for Analog Design

Part 4: Biological Evaluation & Screening Cascades

To validate the analogs, a specific screening cascade is required.

Glutathione (GSH) Reactivity Assay

This is the industry standard for assessing intrinsic electrophilicity.

-

Protocol: Incubate compound (10

M) with excess GSH (typically 5-10 mM) in PBS (pH 7.4) at 37^\circ$C. -

Readout: Monitor the disappearance of the parent compound via LC-MS over time.

-

Metric: Calculate

.- min: High toxicity risk (promiscuous).

- hours: Ideal for targeted covalent drugs (e.g., Ibrutinib range).

Determination

For covalent inhibitors, IC

- : Affinity of the non-covalent encounter complex.

- : Rate of bond formation once bound.

-

Goal: Maximize

(efficiency). A high

References

-

Watt, S. K. I., Charlebois, J. G., Rowley, C. N., & Keillor, J. W. (2023).[2] A mechanistic study of thiol addition to N-acryloylpiperidine. Organic & Biomolecular Chemistry, 21, 2204–2212. Link

-

Zacuto, M. J. (2019).[7] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.[7] Link

-

Jans, P., et al. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 28(7), 3043. Link

-

Che, A. (2023).[8] Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium (ChemRxiv Context).Link

-

Kumagai, N., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Biomolecules, 12(11), 1669. Link

Sources

- 1. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]

- 8. medium.com [medium.com]

Solvation Dynamics of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Framework for Formulation and Synthesis

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (CAS: 16938-22-0), commonly referred to as N-Acryloylpiperidine (AcrPip) , occupies a critical niche in medicinal chemistry as a covalent "warhead" precursor and in polymer chemistry as an amphiphilic monomer.[1][2][3] Its structure—a hydrophobic piperidine ring fused to a polar, electrophilic acrylamide moiety—creates a distinct solubility profile that defies simple "like-dissolves-like" categorizations.[1][2][3]

This guide moves beyond basic solubility tables to address the thermodynamic and kinetic stability of AcrPip in solution. For the researcher, the challenge is not merely dissolving the compound, but preventing its spontaneous polymerization or hydrolytic degradation during storage and assay conditions.

Part 1: Physicochemical Profile & Molecular Logic[1][2][3][4]

To predict solubility behavior, we must first deconstruct the molecule’s competing interactions.

| Property | Value / Characteristic | Implication for Solvation |

| Physical State | Low-melting solid / Yellow Oil (MP: ~48–50 °C) | Often supercools to a liquid at RT.[1][2][3] Requires gentle warming to ensure homogeneity before aliquoting.[1] |

| LogP (Calc) | ~1.2 (Amphiphilic) | Lipophilic enough to cross membranes; hydrophilic enough for aqueous buffers (with co-solvent).[1][2] |

| H-Bonding | Acceptor (C=O, N) | Forms strong H-bonds with water and alcohols.[1][2][3] |

| Reactivity | Michael Acceptor (Electrophile) | Critical: Reacts with nucleophilic solvents (primary amines, thiols) and polymerizes via free radicals.[1][2] |

The "Amphiphilic Paradox"

AcrPip possesses a "Janus-faced" nature.[1][2][3] The piperidine ring drives solubility in organic solvents (DCM, Toluene), while the acrylamide carbonyl allows for significant miscibility in polar protic solvents (Water, Methanol).[2] This duality makes it an excellent candidate for fragment-based drug discovery (FBDD) but complicates purification, as it often "smears" across aqueous/organic interfaces during extraction.[1][2][3]

Part 2: Solubility Landscape

The following data aggregates empirical observations and theoretical solubility parameters (Hansen Solubility Parameters).

Table 1: Solvent Compatibility Matrix[1][3][4]

| Solvent Class | Representative Solvent | Solubility Rating | Scientist's Commentary |

| Polar Aprotic | DMSO, DMF | Excellent (>500 mM) | Preferred for Stock Solutions. Warning:[1][2][3] DMSO is hygroscopic.[1][2][3][4] Absorbed water can accelerate hydrolysis or nucleophilic attack if impurities are present.[1][2][3] |

| Chlorinated | DCM, Chloroform | Excellent | Preferred for Synthesis. The standard solvent for acylation reactions.[2] Easily removed in vacuo, but watch for acid traces in chloroform which can catalyze polymerization.[1][3] |

| Alcohols | Methanol, Ethanol | High | Use with Caution. Protic nature stabilizes the transition state for polymerization.[2][3] Long-term storage in MeOH is not recommended due to potential transesterification or solvolysis risks over months.[1][2] |

| Aqueous | PBS, Water | Moderate (<50 mM) | Assay Dependent. Soluble enough for biochemical assays (typically <100 µM).[1][2] At high concentrations, it may oil out or form micelles due to the piperidine tail.[3] |

| Non-Polar | Hexane, Heptane | Poor / Immiscible | Purification Tool. Use these solvents to precipitate polymers or wash away lipophilic impurities.[1][2][3] AcrPip will likely phase separate.[1][2][3] |

Part 3: Visualizing the Workflow

Diagram 1: Solvation & Stability Decision Tree

This logic flow guides the selection of solvents based on the experimental intent (Synthesis vs. Biological Assay) and highlights critical stability checkpoints.

Caption: Decision matrix for solvent selection, highlighting the divergence between synthetic processing (DCM/EtOAc) and biological screening (DMSO/Aqueous), with critical risk nodes for polymerization and precipitation.

Part 4: Experimental Protocols (Self-Validating Systems)

A "self-validating" protocol includes steps that confirm the data's reliability during the experiment.[1][3] For AcrPip, the primary failure mode is not insolubility, but polymerization masquerading as solubility (forming a soluble oligomer) or hydrolysis .[1][2]

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask + HPLC)

Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

-

Preparation (The Control):

-

Saturation:

-

Phase Separation:

-

Quantification & Integrity Check:

-

Dilute the supernatant 1:10 in ACN (to quench any potential reaction and ensure solubility).

-

Analyze via HPLC-UV (254 nm).

-

Self-Validation: Compare the UV spectrum of the sample peak to the Standard.[3] If the

has shifted or if a new peak appears at the solvent front, hydrolysis has occurred , and the solubility data is invalid.[2]

-

Protocol B: Stability in DMSO Stock Solutions

Context: Researchers often store libraries in DMSO. AcrPip is stable in anhydrous DMSO, but "wet" DMSO causes degradation.[1][2][3]

-

Method: Dissolve AcrPip to 10 mM in DMSO-d6 (deuterated).

-

Time-Course: Measure 1H NMR at T=0, T=24h, and T=1 week.

-

Signal Monitoring:

Part 5: Application Context & Reactivity[1][2][4]

The Covalent Warhead Mechanism

In drug discovery, AcrPip is used to target non-catalytic cysteines (e.g., in BTK inhibitors).[1][2] The solubility in the assay buffer dictates the kinetics.[3]

-

Kinetic Solubility Limit: If the compound precipitates, the apparent

will plateau artificially.[2] -

Nucleophile Competition: Buffers containing DTT or Mercaptoethanol must be avoided .[1][2][3] These thiols will react with the acrylamide warhead within minutes.[3] Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent instead, as it is less nucleophilic toward Michael acceptors.[1][2][3]

Diagram 2: Reactivity & Degradation Pathways

Caption: The three fates of AcrPip in solution. Solubility protocols must distinguish between the monomer (blue) and its degradation products.[2]

References

-

Watt, S. K. I., et al. (2023).[1][2][5][6] "A mechanistic study of thiol addition to N-acryloylpiperidine." Organic & Biomolecular Chemistry, 21, 2363-2370.[1][2][3]

-

PubChem. (n.d.).[1][2][3][7][8][9] "1-(Piperidin-1-yl)prop-2-en-1-one (Compound)."[1][2][3][9][10] National Library of Medicine.[1][3]

-

Cheng, X., et al. (2003).[1][2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2]

-

Sigma-Aldrich. (n.d.).[1][2][3] "1-Acryloylpiperidine Product Specification."

Sources

- 1. 1-(Prop-2-en-1-yl)piperidine | C8H15N | CID 139756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-acryloylpiperidine (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 1-(Prop-2-en-1-yl)piperidin-2-one | C8H13NO | CID 13088197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ziath.com [ziath.com]

- 5. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A mechanistic study of thiol addition to N-acryloylpiperidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(1-Piperidinyl)-1-propanone | C8H15NO | CID 26421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- | C14H17NO | CID 223147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Acryloylpiperidine | C8H13NO | CID 350473 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Piperidin-1-yl)prop-2-en-1-one: The Tunable Warhead in Covalent Drug Discovery

[1][2]

Executive Summary

1-(Piperidin-1-yl)prop-2-en-1-one (commonly N-acryloylpiperidine ) represents a canonical "scout fragment" in the design of Targeted Covalent Inhibitors (TCIs).[1][2] Unlike highly reactive electrophiles that pose toxicity risks, this tertiary acrylamide occupies a "Goldilocks" zone of chemical reactivity: it is sufficiently stable to resist rapid systemic depletion by glutathione (GSH) yet reactive enough to form irreversible covalent bonds when positioned adjacent to a non-catalytic cysteine residue within a protein binding pocket.[2]

This technical guide details the physicochemical architecture, synthetic pathways, and kinetic characterization of N-acryloylpiperidine, serving as a blueprint for its application in chemoproteomics and fragment-based drug discovery (FBDD).[2]

Part 1: Chemical Architecture & Reactivity Profile[1]

Structural Logic

The molecule consists of a piperidine ring fused to an acryloyl moiety. This structure classifies it as a tertiary acrylamide .[1]

-

The Warhead (Acryloyl group): A soft electrophile acting as a Michael acceptor. The

-carbon is electron-deficient, susceptible to nucleophilic attack by soft nucleophiles (thiolates).[1][2] -

The Scaffold (Piperidine): Provides steric bulk and lipophilicity (

), influencing the trajectory of attack and improving solubility in organic screening vectors compared to simple primary acrylamides.

Mechanism of Action: The Michael Addition

The core mechanism involves the formation of a covalent thioether bond between the

Figure 1: Step-wise mechanism of Michael addition between a cysteine thiolate and N-acryloylpiperidine.[1][2]

Reactivity Tuning (Hard/Soft Acid-Base Theory)

N-acryloylpiperidine is less reactive than vinyl sulfones or

Part 2: Kinetic Characterization (The GSH Assay)[2]

To validate the suitability of N-acryloylpiperidine as a warhead, one must determine its intrinsic electrophilicity. The industry standard is the Glutathione (GSH) Half-Life Assay.

Experimental Protocol: GSH Reactivity

Objective: Determine

Reagents:

-

Test Compound: 1-(Piperidin-1-yl)prop-2-en-1-one (10 mM in DMSO).[1][2]

-

Internal Standard: Indomethacin or Warfarin (for LC-MS normalization).[1][2]

-

Buffer: PBS (pH 7.[1][2][5]4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).[1][2]

Workflow:

-

Preparation: Prepare a 100

M solution of the test compound in PBS (final DMSO < 1%). -

Initiation: Add GSH to a final concentration of 5 mM (50-fold excess) to ensure pseudo-first-order kinetics.

-

Incubation: Maintain at 37°C.

-

Sampling: Aliquot at

min. Quench aliquots immediately with 1% Formic Acid/Acetonitrile.[1][2] -

Analysis: Monitor the disappearance of the parent peak (m/z 140.1 [M+H]+) via LC-MS/MS.

Data Analysis:

Plot

Interpretation Table:

| Reactivity Classification | Suitability | |

| < 15 min | Highly Reactive | Toxic Risk. Likely to deplete cellular GSH. |

| 1 - 24 hours | Moderate (Ideal) | Target. Suitable for TCI.[1][2] Stable in plasma, reactive in pocket.[2] |

| > 24 hours | Low Reactivity | Inactive. Requires extreme proximity or catalytic activation.[1][2] |

Part 3: Synthetic Routes & Purification[1]

While commercially available, in-house synthesis allows for the introduction of isotopically labeled piperidines or derivatization.

Synthesis Protocol: Acylation of Piperidine

Safety Warning: Acryloyl chloride is a potent lachrymator and volatile.[1] Handle only in a functioning fume hood.

Reaction Scheme:

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with

. -

Solvation: Dissolve Piperidine (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Acryloyl Chloride (1.05 equiv) dropwise over 20 minutes. Note: Reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation (1H NMR in CDCl3):

Part 4: Application in Covalent Fragment Screening

N-acryloylpiperidine serves as a "minimalist" probe to identify accessible cysteines on a protein surface.[1]

Workflow: Mass Spectrometry-Based Screening

This molecule is often included in "covalent fragment libraries" (typically 10-50 electrophiles).[1][2]

Figure 2: Workflow for identifying cysteine reactivity using N-acryloylpiperidine fragments.[1][2]

Hit Validation:

If N-acryloylpiperidine modifies the protein, it indicates the presence of a "druggable" cysteine. The piperidine ring can then be "grown" (elaborated) into a larger scaffold to increase non-covalent binding affinity (

References

-

Singh, J., et al. "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery 10, 307–317 (2011).[2] Link

-

Schwöbel, J. A. H., et al. "Glutathione Reactivity of Acrylamides: A Correlative Study."[2] Chemical Research in Toxicology 24, 252–260 (2011).[2] Link[2]

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry 62, 5673–5724 (2019).[2] Link[2]

-

PubChem Compound Summary. "1-(Piperidin-1-yl)prop-2-en-1-one."[1][2] National Center for Biotechnology Information.[1][2] Link

-

Kee, J. M., et al. "A Fluorescence-Based Assay for Quantifying the Reactivity of Covalent Inhibitors."[2] ACS Medicinal Chemistry Letters 10, 1535–1540 (2019).[2] Link[2]

A Technical Guide to Investigating the Covalent Inhibitor Potential of 1-(Piperidin-1-yl)prop-2-en-1-one

Foreword

The landscape of drug discovery is in a perpetual state of evolution, with a renewed and sophisticated interest in covalent inhibitors. These molecules, once relegated to the periphery due to concerns over toxicity, are now being strategically designed to achieve unparalleled potency and selectivity. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the covalent inhibitor potential of a specific acrylamide derivative: 1-(piperidin-1-yl)prop-2-en-1-one. Herein, we move beyond a mere recitation of protocols, delving into the rationale behind experimental choices and establishing self-validating workflows to ensure the generation of robust and reliable data.

Introduction: The Covalent Inhibition Paradigm and the Role of Acrylamides

Covalent inhibitors form a stable, long-lasting bond with their target protein, a stark contrast to the transient interactions of their non-covalent counterparts. This irreversible or slowly reversible mechanism of action can lead to a prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for traditional small molecules.

The acrylamide moiety is a prominent "warhead" in the design of targeted covalent inhibitors. Its electrophilic α,β-unsaturated system is primed to react with nucleophilic residues on a protein surface, most commonly the thiol group of cysteine, via a Michael addition reaction. 1-(Piperidin-1-yl)prop-2-en-1-one is a representative acrylamide that serves as an excellent model for understanding the fundamental principles and experimental considerations for this class of compounds.

Unveiling the Mechanism: The Michael Addition Reaction

The cornerstone of 1-(piperidin-1-yl)prop-2-en-1-one's potential as a covalent inhibitor lies in its susceptibility to a conjugate addition reaction with nucleophilic amino acid residues. The electron-withdrawing nature of the carbonyl group polarizes the α,β-unsaturated system, rendering the β-carbon electrophilic and susceptible to attack.

Figure 1: The covalent modification of a cysteine residue by 1-(piperidin-1-yl)prop-2-en-1-one via a Michael addition reaction.

The reactivity of the acrylamide warhead is a critical parameter. A highly reactive compound may exhibit promiscuous binding to off-target proteins, leading to toxicity. Conversely, a warhead with insufficient reactivity will not efficiently modify the intended target. Therefore, a key aspect of the evaluation is to quantify this reactivity.

Experimental Workflow: A Multi-faceted Approach to Characterization

A robust assessment of a potential covalent inhibitor requires a tiered approach, moving from initial biochemical characterization to cellular validation.

Figure 2: A comprehensive workflow for the evaluation of a potential covalent inhibitor.

Synthesis and Purity Assessment

The journey begins with the synthesis of 1-(piperidin-1-yl)prop-2-en-1-one. A common synthetic route involves the acylation of piperidine with acryloyl chloride under basic conditions.

Protocol 1: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

-

Dissolve piperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a base (e.g., triethylamine, 1.2 eq) to the solution.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>95%).

Biochemical Characterization: Quantifying Reactivity

The intrinsic reactivity of the compound is a critical parameter. This can be assessed by measuring the rate of reaction with a model thiol, such as glutathione (GSH), and by determining the kinetic parameters of inactivation against a target protein.

Protocol 2: Thiol Reactivity Assay using DTNB (Ellman's Reagent)

-

Prepare a stock solution of 1-(piperidin-1-yl)prop-2-en-1-one in a suitable solvent (e.g., DMSO).

-

Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

In a 96-well plate, mix the GSH solution with varying concentrations of the test compound.

-

At specific time points, add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the wells.

-

Measure the absorbance at 412 nm. The rate of decrease in free thiol is proportional to the rate of reaction.

Protocol 3: Determination of k_inact and K_I

-

Incubate the target enzyme with varying concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for different periods.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction velocity for each condition.

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration. The data should fit the following equation for a simple two-step inactivation model:

k_obs = k_inact * [I] / (K_I + [I])

where k_inact is the maximal rate of inactivation and K_I is the inhibitor concentration at which the rate of inactivation is half-maximal.

| Parameter | Description | Significance |

| k_inact | Maximal rate of inactivation | Reflects the intrinsic reactivity of the warhead when bound to the target. |

| K_I | Inhibitor concentration at half-maximal inactivation rate | Represents the affinity of the inhibitor for the target protein before covalent bond formation. |

| k_inact / K_I | Second-order rate constant of inactivation | The most important parameter for comparing the efficiency of different covalent inhibitors. |

Mass Spectrometry: Confirming the Covalent Adduct

Mass spectrometry is the gold standard for unequivocally confirming the formation of a covalent bond between the inhibitor and the target protein.

Protocol 4: Intact Protein Mass Spectrometry

-

Incubate the target protein with an excess of 1-(piperidin-1-yl)prop-2-en-1-one.

-

Remove the excess inhibitor using a desalting column.

-

Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

Protocol 5: Peptide Mapping by LC-MS/MS

-

Incubate the target protein with the inhibitor.

-

Digest the protein into smaller peptides using a protease (e.g., trypsin).

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Identify the modified peptide and pinpoint the exact site of modification by analyzing the fragmentation pattern.

Cellular Assays: Bridging the Gap to Biological Relevance

While biochemical assays provide crucial information about the inhibitor's intrinsic properties, cellular assays are essential to assess its activity and potential toxicity in a more biologically relevant context.

Protocol 6: Cell Viability Assay

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 1-(piperidin-1-yl)prop-2-en-1-one for a defined period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell growth.

Protocol 7: Cellular Target Engagement Assay

-

Treat cells with the inhibitor.

-

Lyse the cells and use a target-specific antibody to immunoprecipitate the protein of interest.

-

Analyze the immunoprecipitated protein by Western blot or mass spectrometry to confirm modification in a cellular environment.

-

Alternatively, competitive profiling with a known fluorescently labeled covalent probe for the target can be employed.

Concluding Remarks and Future Directions

The systematic evaluation of 1-(piperidin-1-yl)prop-2-en-1-one as a potential covalent inhibitor, following the multi-tiered approach outlined in this guide, will provide a comprehensive understanding of its biochemical and cellular properties. The data generated will be instrumental in making informed decisions regarding its potential for further development as a therapeutic agent or a chemical probe. Future studies may involve structural biology to elucidate the binding mode, medicinal chemistry efforts to optimize potency and selectivity, and in vivo studies to assess efficacy and safety in a whole-animal model. The principles and protocols detailed herein provide a solid foundation for these advanced investigations into the promising field of covalent inhibitors.

References

-

Covalent Inhibitors: A Rational Approach to Drug Design. (2016). Cell Chemical Biology. [Link]

-

The Rise of Covalent Drugs. (2014). Nature Reviews Drug Discovery. [Link]

-

Kinetics of Irreversible Enzyme Inhibition. (1962). Biochemical Journal. [Link]

-

Targeted Covalent Inhibitors: A New Wave of Innovative Therapeutics. (2020). Journal of Medicinal Chemistry. [Link]

-

Strategies for the Discovery of Covalent Inhibitors. (2013). Angewandte Chemie International Edition. [Link]

The Structure-Activity Relationship of 1-(Piperidin-1-yl)prop-2-en-1-one: A Technical Guide for Drug Development Professionals

Abstract

The 1-(Piperidin-1-yl)prop-2-en-1-one scaffold represents a compelling starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles of medicinal chemistry and data from related compound series. By dissecting the contributions of the piperidine ring and the acrylamide "warhead," this document offers a predictive framework for optimizing potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery efforts.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

In the landscape of medicinal chemistry, the quest for novel bioactive agents often leads to the strategic combination of well-characterized structural motifs. The molecule 1-(Piperidin-1-yl)prop-2-en-1-one is a prime example of such a design, wedding the pharmacologically significant piperidine ring with the reactive acrylamide group. The piperidine moiety is a "privileged scaffold," frequently found in approved drugs and clinical candidates, where it can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2] Concurrently, the α,β-unsaturated carbonyl system of the prop-2-en-1-one fragment, a Michael acceptor, can act as a "covalent warhead," forming a stable bond with nucleophilic residues, most notably cysteine, in target proteins.[3][4] This covalent interaction can lead to prolonged and potent biological effects.[3]

Derivatives of the broader prop-2-en-1-one class, often referred to as chalcones, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This guide will synthesize the current understanding of the SAR of these two key components to provide a comprehensive introduction to the therapeutic potential of 1-(Piperidin-1-yl)prop-2-en-1-one and its analogs.

Deciphering the Structure-Activity Relationship (SAR)

A systematic exploration of the SAR of 1-(Piperidin-1-yl)prop-2-en-1-one is crucial for guiding the design of more potent and selective analogs. The molecule can be dissected into two primary regions for modification: the piperidine ring and the acrylamide moiety.

The Piperidine Moiety: A Modulator of Physicochemical and Pharmacokinetic Properties

The piperidine ring is a versatile scaffold that offers multiple avenues for structural modification to fine-tune the molecule's properties.[7][8]

-

Ring Substitution: The introduction of substituents on the piperidine ring can significantly impact a compound's biological activity and pharmacokinetic profile. For instance, in a series of piperidine derivatives, substitutions at the 2-position were shown to enhance aqueous solubility.[2] Furthermore, modifications on the piperidine ring have been demonstrated to greatly influence the agonistic activity of histamine H3 receptor ligands.[7] The position and nature of these substituents (e.g., alkyl, aryl, hydroxyl, amino groups) can alter the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, thereby affecting target binding and overall efficacy.

-

Conformational Constraint: The conformational flexibility of the piperidine ring can be restricted through the introduction of spirocycles or by incorporating it into a bridged ring system. Such constraints can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target protein.

The following diagram illustrates a general workflow for exploring the SAR of the piperidine moiety.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. troindia.in [troindia.in]

- 6. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one, a valuable building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the reaction mechanism, safety precautions, and characterization of the final product.

Introduction

1-(Piperidin-1-yl)prop-2-en-1-one, also known as N-acryloylpiperidine, belongs to the class of α,β-unsaturated carboxamides. The presence of the acryloyl moiety makes it a versatile Michael acceptor and a monomer for polymerization. The piperidine ring, a common scaffold in many pharmaceuticals, imparts specific physicochemical properties to the molecule. The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of acryloyl chloride with piperidine. This reaction, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[1][2]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Sources

Application Note: One-Pot Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one

Executive Summary & Application Scope

1-(Piperidin-1-yl)prop-2-en-1-one, commonly known as N-Acryloylpiperidine (N-AP) , is a pivotal intermediate in organic synthesis. It serves two primary critical functions:

-

Covalent Drug Discovery: It acts as a "warhead" scaffold. The acrylamide moiety functions as a Michael acceptor, targeting nucleophilic cysteine residues in kinases and other enzymes to form irreversible covalent bonds.

-

Polymer Chemistry: It is a tertiary amide monomer used to create amphiphilic polymers with tunable transition temperatures.

This application note details a robust, scalable one-pot synthesis protocol using the Acyl Chloride method. This route is selected for its high atom economy, rapid kinetics, and ease of purification compared to carbodiimide-mediated couplings.

Retrosynthetic Analysis & Reaction Design

The most efficient disconnection for N-AP is at the amide bond. While direct condensation of acrylic acid and piperidine is possible, it often requires expensive coupling agents (EDC/HATU) and difficult byproduct removal.

Selected Route: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous Organic Base method). Mechanism: The nitrogen lone pair of piperidine attacks the carbonyl carbon of acryloyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the synthesis of N-Acryloylpiperidine via acyl chloride substitution.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| Piperidine | 85.15 | 1.0 | 0.862 | Nucleophile |

| Acryloyl Chloride | 90.51 | 1.1 | 1.114 | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | - | Solvent (Anhydrous) |

| NaHCO₃ (sat. aq.) | - | - | - | Workup (Neutralization) |

Critical Safety Note (HSE)

-

Acryloyl Chloride: Lachrymator, toxic, and corrosive. MUST be handled in a fume hood.

-

Exotherm: The reaction is highly exothermic. Temperature control (0°C) is vital to prevent runaway polymerization of the acryloyl moiety.

-

Polymerization: Acryloyl chloride and the product are prone to polymerization. Keep solutions cool and minimize light exposure.

Step-by-Step Procedure

Step 1: Setup

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere. -

Add Piperidine (10 mmol, 0.85 g, ~0.99 mL) and Triethylamine (12 mmol, 1.21 g, ~1.67 mL) .

-

Dissolve in anhydrous DCM (30 mL) .

-

Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Addition 6. Prepare a solution of Acryloyl Chloride (11 mmol, 1.0 g, ~0.90 mL) in DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe. 7. Crucial: Add the Acryloyl Chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0°C.

- Why? Rapid addition causes localized heating, leading to polymerization or bis-acylation byproducts.

- Observe the formation of a white precipitate (Triethylamine Hydrochloride salts).

Step 3: Reaction & Quench

9. Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

10. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The spot for Piperidine (

Step 4: Workup 11. Quench the reaction by adding water (20 mL) . 12. Transfer to a separatory funnel. Separate the organic layer. 13. Wash the organic layer sequentially with:

- 1N HCl (20 mL) – Removes unreacted Piperidine and TEA.

- Sat. NaHCO₃ (20 mL) – Neutralizes residual acid.

- Brine (20 mL) – Dries the organic layer.

- Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

- Filter and concentrate under reduced pressure (Rotary Evaporator). Note: Do not heat the water bath above 30°C to avoid polymerization.

Step 5: Purification 16. The crude oil is often sufficiently pure (>95%). 17. If necessary, purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc/Hexane gradient) or vacuum distillation.

Process Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis of N-Acryloylpiperidine.

Characterization Data (Expected)

To validate the synthesis, compare your analysis with these standard values:

-

Physical State: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

-

6.57 (dd,

-

6.24 (dd,

-

5.66 (dd,

- 3.60–3.45 (m, 4H, N-CH ₂),

- 1.70–1.50 (m, 6H, Ring CH ₂).

-

6.57 (dd,

-

IR (Neat):

-

1645 cm⁻¹ (C=O Amide stretch - Strong),

-

1610 cm⁻¹ (C=C Alkene stretch).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Acryloyl Chloride | Ensure DCM and glassware are strictly anhydrous. |

| Polymerization (Gelling) | Overheating or lack of stabilizer | Keep reaction at 0°C during addition. Add trace MEHQ (hydroquinone monomethyl ether) if storing. |

| Dark Coloration | Oxidation or amine impurities | Distill piperidine prior to use if it is old/yellow. |

| Incomplete Reaction | Insufficient Base | Ensure >1.2 eq of TEA is used to trap all HCl. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15456, 1-(1-Piperidinyl)-2-propen-1-one. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and acid chloride amide synthesis protocols).

"1-(Piperidin-1-yl)prop-2-en-1-one" reaction with acryloyl chloride

Application Note: Synthesis and Functionalization of -Acryloylpiperidine (API)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(Piperidin-1-yl)prop-2-en-1-one , or

Acryloyl Chloride is a highly reactive acid chloride used as:

-

The Precursor: To synthesize API via nucleophilic acyl substitution.[1][2]

-

The Comonomer: To introduce reactive electrophilic sites ("warheads") into an API polymer backbone, allowing for post-polymerization conjugation of drugs or peptides.[2]

This guide details the protocols for both the synthesis of API (Protocol A) and the creation of reactive copolymers (Protocol B).

Chemical Pathway Visualization

The following diagram illustrates the dual relationship between these molecules: the synthesis of the monomer and its subsequent copolymerization.

Figure 1: Synthetic pathways linking Acryloyl Chloride and Piperidine to API monomer synthesis and subsequent reactive copolymer formation.[1][2]

Protocol A: High-Purity Synthesis of API

Objective: Synthesis of 1-(Piperidin-1-yl)prop-2-en-1-one from Acryloyl Chloride.[1][2] Rationale: Acryloyl chloride is extremely sensitive to moisture.[1][2] The reaction must be controlled at low temperatures to prevent polymerization or hydrolysis.[2]

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |

| Piperidine | Nucleophile | 1.0 | 85.15 | 0.862 | Pre-dry over KOH if necessary.[1][2] |

| Acryloyl Chloride | Electrophile | 1.1 | 90.51 | 1.114 | Toxic/Lachrymator. Handle in hood.[1][2] |

| Triethylamine (TEA) | HCl Scavenger | 1.2 | 101.19 | 0.726 | Can substitute with K₂CO₃ (heterogeneous).[2] |

| Dichloromethane (DCM) | Solvent | - | - | - | Anhydrous preferred.[1][2][4] |

| Hydroquinone | Inhibitor | 0.01% | - | - | Prevents radical polymerization.[1][2] |

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Add Piperidine (8.5 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) to 150 mL of anhydrous DCM.

-

Cooling: Submerge the flask in an ice/salt bath to reach -5 °C to 0 °C .

-

Addition: Dissolve Acryloyl Chloride (10.0 g, 110 mmol) in 20 mL DCM. Add this solution dropwise over 60 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Quenching & Workup:

-

Purification: Dry the organic layer over anhydrous MgSO₄. Filter and concentrate under reduced pressure (rotary evaporator, bath < 30 °C).

-

Distillation: Purify the crude oil via vacuum distillation (bp ~95–100 °C at 5 mmHg). Add a crystal of hydroquinone to the pot to prevent polymerization during heating.[2]

-

Yield: Expect 75–85% of a colorless to pale yellow liquid.[2]

-

Protocol B: Reactive Copolymerization (Poly(API-co-AC))

Objective: Reacting API with Acryloyl Chloride to form a scaffold for drug delivery.[1][2] Rationale: Direct reaction of API and Acryloyl Chloride as small molecules is non-productive.[2] However, copolymerizing them creates a thermo-responsive backbone (from API) with reactive chloride "anchors" (from Acryloyl Chloride) for covalent drug attachment.[2]